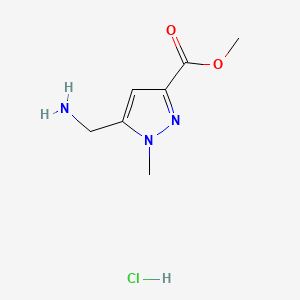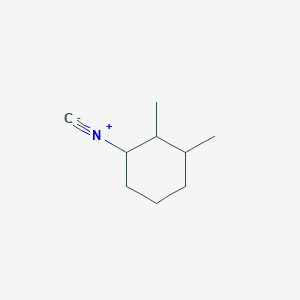
Cyclohexane, 1-isocyano-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyano-2,3-dimethylcyclohexane is an organic compound with the molecular formula C₉H₁₅N. It is a derivative of cyclohexane, featuring an isocyano group (-NC) attached to the first carbon and two methyl groups attached to the second and third carbons. This compound is of interest in various fields of research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,3-dimethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with an isocyanide reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the isocyanide reagent.
Industrial Production Methods: While specific industrial production methods for 1-isocyano-2,3-dimethylcyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-Isocyano-2,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Isocyanates or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
1-Isocyano-2,3-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to coordinate with metal ions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism by which 1-isocyano-2,3-dimethylcyclohexane exerts its effects is primarily through its isocyano group. This group can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
1-Isocyano-2-methylcyclohexane: Similar structure but with only one methyl group.
1-Isocyano-3-methylcyclohexane: Similar structure but with the methyl group on the third carbon.
1-Isocyano-2,4-dimethylcyclohexane: Similar structure but with methyl groups on the second and fourth carbons.
Uniqueness: 1-Isocyano-2,3-dimethylcyclohexane is unique due to the specific positioning of its isocyano and methyl groups, which influence its chemical reactivity and biological activity. The presence of two methyl groups adjacent to the isocyano group can lead to steric effects that alter its behavior compared to other isocyano-cyclohexane derivatives.
特性
CAS番号 |
775343-30-1 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
1-isocyano-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-7-5-4-6-9(10-3)8(7)2/h7-9H,4-6H2,1-2H3 |
InChIキー |
DEIGQXSWWHBHLQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1C)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
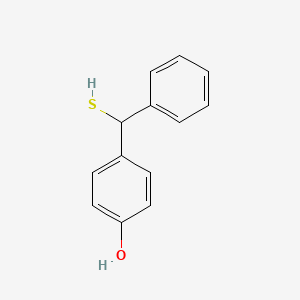
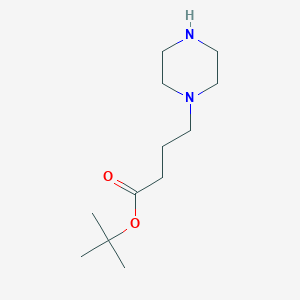
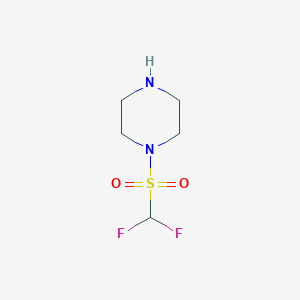
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
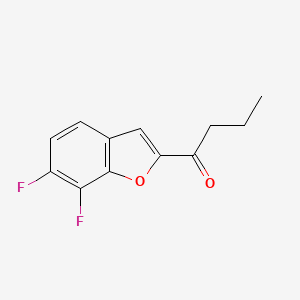


![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)

